Rotenone (Barbasco)

Description

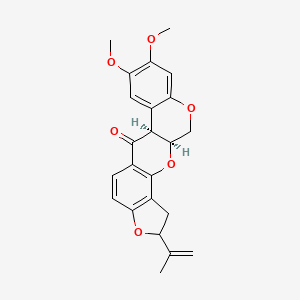

Rotenone (C₂₃H₂₂O₆; molecular weight: 394.4 g/mol) is a naturally occurring isoflavonoid derived primarily from the roots and stems of plants in the Fabaceae family, notably Lonchocarpus, Paraderris, and Tephrosia . It has been historically used as a broad-spectrum insecticide, piscicide, and pesticide due to its ability to inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase), thereby disrupting cellular ATP production . Rotenone binds to the iron-sulfur clusters of Complex I, blocking electron transfer to ubiquinone—a mechanism shared with the barbiturate derivative Amytal .

Physically, rotenone is a white to off-white crystalline powder, soluble in organic solvents like DMSO but insoluble in water . Its synonyms include Barbasco, Dactinol, and Rotocide, reflecting its diverse commercial applications . Beyond pest control, rotenone is widely used in neuroscience research to model Parkinson’s disease (PD) due to its selective toxicity toward dopaminergic neurons, which manifests as PD-like symptoms in animal models such as Drosophila and rats .

Properties

IUPAC Name |

(1S,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-XHEPWMPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Solvent Extraction Techniques

Traditional extraction methods rely on polar solvents to isolate rotenone from Barbasco roots. The process typically involves pulverizing dried roots into a fine powder (20–40 mesh) and subjecting them to sequential solvent extraction. Early protocols, such as those described in US2056438A , utilized ethanol or acetone at ambient temperatures, achieving extraction efficiencies of 60–70% after 48 hours. However, these methods faced challenges such as slow kinetics, solvent waste, and co-extraction of non-target resins.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent Ratio (Ethanol:Water) | 70:30 to 80:20 | Maximizes solubility |

| Temperature | 60–70°C | Enhances diffusion rate |

| Particle Size | <0.5 mm | Increases surface area |

Crystallization remains a critical purification step, with CN1416710A recommending cooling the extract to 10–15°C to precipitate rotenone crystals. This approach reduces resinous impurities by 40–50% compared to room-temperature crystallization.

Modern Solvent Extraction Optimization

Recent innovations focus on solvent recovery and waste reduction. The US2056438A patent highlights a closed-loop system where spent ethanol is distilled and reused, cutting solvent consumption by 60%. Additionally, ultrasonic-assisted extraction (UAE) has been integrated into industrial workflows, reducing extraction time to 2 hours and improving yields by 15–20% through cavitation-induced cell wall disruption.

A comparative analysis of solvent systems reveals that acetone-methanol blends (50:50 v/v) achieve higher selectivity for rotenone over deguelin, a common structural analog. This selectivity is attributed to the differential solubility of rotenoids in mixed solvents, as shown below:

| Solvent System | Rotenone Purity (%) | Deguelin Content (%) |

|---|---|---|

| Ethanol-Water (70:30) | 89.2 | 4.8 |

| Acetone-Methanol (50:50) | 93.5 | 1.2 |

Chemical Synthesis of Rotenone

Enantioselective Synthesis Pathways

The first enantioselective synthesis of rotenone, reported by Wits University, involves a 17-step sequence starting from (E)-4-(2,6-dihydroxyphenyl)-2-methylbut-2-enyl methyl carbonate. Key steps include:

-

Pd π-Allyl Mediated Cyclization : Forms the chiral dihydrobenzofuran core with 94.8% enantiomeric excess (ee).

-

LDA-Mediated Coupling : Links the dihydrobenzofuran to a chromene precursor via a secondary alcohol intermediate, which is oxidized to an alkynone.

-

6-Endo Hydroarylation : Constructs the chromene ring system under mild acid conditions.

The synthesis concludes with a base-catalyzed intramolecular oxo-Michael addition to yield rotenone, albeit with a low overall yield of 0.02%.

Semi-Synthetic Modifications

Semi-synthetic approaches leverage natural rotenoids as starting materials. For example, mutarotenone—a diastereomer of rotenone—is produced by reducing rotenone with sodium borohydride and re-oxidizing the resultant rotenol. This method achieves a 23% yield of mutarotenone, which exhibits comparable insecticidal activity to natural rotenone.

Microemulsion Formulation Techniques

Composition and Stability

CN103039463B details a rotenone microemulsion comprising 0.5–25% active ingredient stabilized by gelatin (1–15%) and NN-dimethylformamide (2–20%). The formulation process involves:

-

Pre-mixing rotenone with ethanol (1.5–45%) and oil of badian (3–22%).

-

Adding CT-901 bleeding agent (2–16%) to prevent phase separation.

-

Hydrating with deionized water under shear mixing at 45–65°C.

Stability tests demonstrate that these microemulsions retain 95% potency after 6 months at 25°C, outperforming conventional wettable powders.

Industrial-Scale Production

Barbasco 5% WP, a commercial rotenone product, is manufactured by grinding roots to 80-mesh fineness and blending with inert carriers. Key specifications include:

| Parameter | Value |

|---|---|

| Rotenone Content | 5.0 ± 0.2% |

| Bulk Density | 0.47 g/mL |

| pH (1% Solution) | 6.5–7.0 |

Application rates of 1–2 kg per 200 L water provide effective pest control in citrus and cotton crops without harming beneficial insects.

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions: Rotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Rotenone can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of rotenone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving rotenone often use nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of rotenone, such as hydroxylated or alkylated compounds .

Scientific Research Applications

Mechanism of Action

Rotenone exerts its effects primarily by inhibiting complex I of the mitochondrial respiratory chain. This inhibition blocks the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, leading to a halt in oxidative phosphorylation and a reduction in ATP synthesis . The resulting energy deficit and increased production of reactive oxygen species contribute to cellular damage and apoptosis .

Comparison with Similar Compounds

Rotenone vs. Amytal

Both inhibit Complex I but differ in origin and applications. Rotenone’s natural derivation and environmental persistence make it suitable for pest control, whereas Amytal’s synthetic nature limits its use to laboratory settings .

Rotenone vs. Antimycin A

While both are piscicides, antimycin A targets Complex III and exhibits lower acute toxicity in fish (e.g., LC₅₀ for ruffe: 0.05 mg/L vs. rotenone’s 0.01 mg/L) . Rotenone’s rapid degradation in sunlight reduces environmental persistence compared to antimycin A .

Rotenone vs. MPP+

MPP+ (1-methyl-4-phenylpyridinium) is a synthetic neurotoxin requiring bioactivation via MAO-B to exert dopaminergic toxicity. Rotenone, in contrast, directly inhibits Complex I without metabolic activation, making it a more versatile PD model .

Rotenone vs. Oligomycin

Oligomycin inhibits ATP synthase (Complex V), blocking ATP production without affecting electron transport. This distinction is critical in studies parsing mitochondrial dysfunction mechanisms .

Rotenone vs. Other Rotenoids

Deguelin and other rotenoids share Complex I inhibition but exhibit variable bioactivity. For example, deguelin shows stronger anticancer effects, while rotenone remains superior in insecticidal applications due to higher potency .

Biological Activity

Rotenone, a natural isoflavonoid compound derived from the roots of several tropical plants, notably the Lonchocarpus species (commonly known as barbasco), has garnered significant attention for its biological activities, particularly in ecological management and biomedical research. This article explores its mechanisms of action, toxicity, and applications, supported by case studies and relevant research findings.

Rotenone is a colorless, odorless crystalline compound that disrupts cellular respiration by inhibiting mitochondrial complex I in the electron transport chain. This inhibition prevents the transfer of electrons to ubiquinone, leading to a backup of electrons and the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA .

The mechanism can be summarized as follows:

- Inhibition of Electron Transport Chain : Rotenone binds to complex I, blocking electron transfer.

- Production of Reactive Oxygen Species : This blockage leads to increased ROS production, contributing to cellular stress and damage.

- Neurotoxicity : Research indicates that rotenone exposure can lead to dopaminergic neuron death, similar to mechanisms observed in Parkinson's disease .

Toxicity and Environmental Impact

Rotenone is particularly toxic to fish and aquatic invertebrates due to their gilled respiration system. Fish can absorb lethal doses through their gills at concentrations as low as 0.1 ppm . In contrast, terrestrial animals exhibit much lower sensitivity. The environmental impact is significant but often temporary; ecosystems typically recover within one to two years post-application .

Toxicity Profile

| Organism Type | Sensitivity Level | Notes |

|---|---|---|

| Fish | Highly sensitive | Lethal at low concentrations (<1 ppm) |

| Aquatic Invertebrates | Moderately sensitive | Significant collateral loss possible |

| Terrestrial Animals | Low sensitivity | Minimal impact observed |

Applications in Fisheries Management

Rotenone has been utilized for over 150 years in fisheries management for various purposes:

- Eradication of Invasive Species : Effective in removing non-native fish species to restore native populations.

- Population Assessment : Used in sampling techniques that enhance species detection in complex habitats like coral reefs .

Case Studies

- Montana Fisheries Management : A study evaluated the use of rotenone in Tefault Lake for pest fish eradication. Results indicated minimal groundwater movement of rotenone, ensuring localized effects .

- Rehabilitation Projects : In Australia, rotenone was successfully applied to eliminate invasive trout species, allowing for the recovery of endangered native fish populations .

Biomedical Research Applications

Beyond ecological uses, rotenone is increasingly recognized for its role in biomedical research:

- Neurotoxicity Studies : Used to model Parkinson's disease by inducing dopaminergic neuron death in vitro .

- Cancer Research : Investigated for potential anticancer properties due to its specific action on mitochondrial function .

Research Findings

A 2018 study highlighted the developmental neurotoxic effects of rotenone on fetal brain development, suggesting long-term impacts on cognitive function . Additionally, studies indicate that low doses can induce oxidative stress and neuronal death, emphasizing its relevance in neurodegenerative research.

Q & A

Q. What is the biochemical mechanism by which Rotenone inhibits mitochondrial complex I, and how does this inform experimental design?

Rotenone specifically inhibits NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain by binding to the ubiquinone-binding site, blocking electron transfer from iron-sulfur clusters to ubiquinone . This inhibition reduces ATP production and increases reactive oxygen species (ROS), making it a tool for modeling mitochondrial dysfunction in Parkinson’s disease. Methodologically, researchers should validate inhibition efficiency using oxygen consumption assays (e.g., Seahorse XF Analyzer) and correlate results with ROS measurements (e.g., fluorescent probes like DCFH-DA) to confirm mechanistic outcomes .

Q. How should researchers select appropriate in vitro vs. in vivo models for studying Rotenone-induced neurotoxicity?

In vitro models (e.g., SH-SY5Y neurons, primary dopaminergic cultures) are ideal for high-throughput screening of molecular pathways, while in vivo models (e.g., rodent chronic exposure) better replicate Parkinsonian phenotypes like motor deficits and α-synuclein aggregation . Key considerations include:

- Dose consistency : In vitro studies often use 10–100 nM Rotenone, whereas in vivo models require prolonged low-dose exposure (e.g., 2–3 mg/kg/day subcutaneously) to avoid acute toxicity .

- Endpoint validation : Include biomarkers like tyrosine hydroxylase loss (dopaminergic marker) and behavioral assays (rotarod, open-field tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Rotenone’s reported toxicity thresholds across different experimental systems?

Discrepancies arise from variations in cell type susceptibility, Rotenone solubility (e.g., DMSO vs. lipid-based carriers), and exposure duration. To address this:

- Standardize protocols : Pre-treat cells/animals with antioxidants (e.g., N-acetylcysteine) to control ROS variability .

- Use the PICO framework : Define Population (e.g., primary neurons vs. cell lines), Intervention (dose/vehicle), Comparison (untreated controls), and Outcomes (e.g., LC50 values) to ensure comparability .

- Meta-analysis : Aggregate data from ≥5 independent studies to identify confounding factors (e.g., batch-to-batch Rotenone purity) .

Q. What methodological strategies optimize Rotenone dosing for chronic neurotoxicity studies while minimizing off-target effects?

- Pharmacokinetic profiling : Measure Rotenone bioavailability in plasma/tissue via HPLC-MS to adjust dosing schedules .

- Vehicle optimization : Use polyethylene glycol (PEG) or cyclodextrin to enhance solubility and reduce aggregation-related artifacts .

- Control for systemic toxicity : Monitor weight loss, liver enzymes, and non-neuronal tissues to distinguish neurospecific effects .

Q. How can researchers design experiments to differentiate Rotenone’s direct mitochondrial effects from secondary oxidative stress pathways?

- Genetic knockdown : Silence Complex I subunits (e.g., NDUFS1) to isolate Rotenone’s mitochondrial action vs. ROS-mediated damage .

- Time-course assays : Compare early mitochondrial depolarization (JC-1 staining) with late ROS accumulation .

- Rescue experiments : Administer mitochondrial-targeted antioxidants (e.g., MitoTEMPO) to test reversibility of phenotypes .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing Rotenone-induced transcriptional changes in high-throughput datasets?

- Pathway enrichment : Use tools like GSEA or DAVID to identify overrepresented pathways (e.g., oxidative phosphorylation, apoptosis) .

- Batch correction : Apply ComBat or SVA to normalize RNA-seq data across experimental batches .

- Dose-response modeling : Fit nonlinear regression curves (e.g., Hill equation) to quantify EC50 values for gene expression changes .

Q. How can researchers ensure reproducibility in Rotenone studies given variability in compound purity and sourcing?

- Purity verification : Require vendors to provide HPLC chromatograms (≥98% purity) and mass spectrometry data .

- Lot testing : Pre-screen Rotenone batches for cytotoxicity in a reference cell line (e.g., HEK293) .

- Open protocols : Share detailed preparation steps (e.g., stock concentration, storage conditions) in supplementary materials .

Ethical & Translational Considerations

Q. What ethical frameworks apply to Rotenone use in animal models of neurodegeneration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.